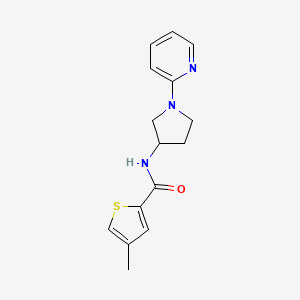

![molecular formula C26H21FN4O2S B2607939 N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 1024131-33-6](/img/structure/B2607939.png)

N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

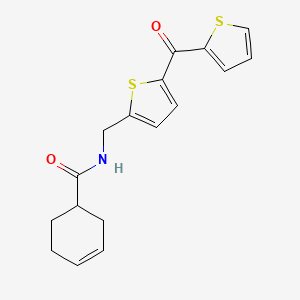

“N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide” is a chemical compound with the molecular formula C26H21FN4O2S and a molecular weight of 472.54 . It is a complex organic compound that contains several functional groups, including an imidazoquinazolinone ring, a benzyl group, a fluorophenyl group, and a sulfanyl group .

Molecular Structure Analysis

The molecular structure of this compound can be represented by its IUPAC name, which is "3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide" . The compound contains a central imidazoquinazolinone ring, which is substituted with a benzyl group, a fluorophenyl group, and a sulfanyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 476.5 g/mol, a computed XLogP3-AA of 3.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, a rotatable bond count of 8, an exact mass of 476.13183988 g/mol, a monoisotopic mass of 476.13183988 g/mol, a topological polar surface area of 113 Ų, a heavy atom count of 34, a formal charge of 0, and a complexity of 837 .Applications De Recherche Scientifique

Antiviral and Anticancer Potential

N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide and its derivatives have shown promise as broad-spectrum antiviral agents. The design and synthesis of novel series of benzo[d]imidazole-based heterocycles, which are structurally related to this compound, have been reported to display very promising antiviral activities. These compounds were evaluated against HIV-1, HCV, SSPE, and H1N1, showing significant inhibitory activities. The molecular basis of action explored through in vitro and in silico screenings against viral enzymes like HIV-1 RT, HCV NS3/4A serine protease, and H1N1 NA1 highlights these compounds as potent antiviral agents with a broad spectrum of activity (Eldebss et al., 2015).

Antimicrobial and Anti-inflammatory Applications

Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Novel quinazolin-4(3H)-one derivatives, for instance, demonstrated significant antimicrobial activity against a range of bacterial strains. Tail-flick techniques and carrageenan-induced foot paw edema tests have shown that these compounds exhibit mild to good analgesic and anti-inflammatory activities, making them potential candidates for further development in antimicrobial and anti-inflammatory drugs (Saravanan et al., 2012).

Applications in Cancer Research

The potential of this compound derivatives as anticancer agents has been explored, with studies indicating their effectiveness in inhibiting tumor cell lines. For example, derivatives have been identified that exhibit high growth inhibition rates against melanoma cell lines, indicating their potential as chemotherapeutic agents. In silico molecular docking studies predict the affinity of these synthesized substances to the epidermal growth factor receptor (EGFR), suggesting a mechanism of action that could be leveraged in cancer treatment strategies (Antypenko et al., 2016).

Propriétés

IUPAC Name |

N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN4O2S/c27-19-10-6-9-18(13-19)16-34-26-30-21-12-5-4-11-20(21)24-29-22(25(33)31(24)26)14-23(32)28-15-17-7-2-1-3-8-17/h1-13,22H,14-16H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIAVXYTVHYCEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2607861.png)

![ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607862.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2607865.png)

![Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate](/img/structure/B2607867.png)

![1-(4-Bromophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2607871.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2607872.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2607874.png)